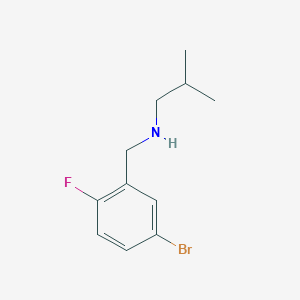

4-Bromo-2-(isobutylaminomethyl)-1-fluorobenzene

Description

4-Bromo-2-(isobutylaminomethyl)-1-fluorobenzene (CAS: 1019480-47-7) is a halogenated aromatic compound featuring a bromine atom at the para position (C4), a fluorine atom at the ortho position (C1), and an isobutylaminomethyl (-CH₂-NH-CH₂-CH(CH₃)₂) substituent at the meta position (C2) of the benzene ring. With a molecular formula of C₁₁H₁₄BrFN₂ and a molecular weight of approximately 273.11 g/mol, this secondary amine is characterized by its unique combination of electron-withdrawing halogens (Br, F) and a bulky aliphatic amine group. The compound is listed in specialized catalogs with a purity of 98% (MFCD11139638) but is currently marked as discontinued in commercial supplies .

The isobutylaminomethyl group enhances solubility in polar solvents, while the bromine and fluorine atoms may confer stability and reactivity in cross-coupling reactions.

Properties

IUPAC Name |

N-[(5-bromo-2-fluorophenyl)methyl]-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrFN/c1-8(2)6-14-7-9-5-10(12)3-4-11(9)13/h3-5,8,14H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQYRDMFVDJZPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651441 | |

| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019480-47-7 | |

| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(isobutylaminomethyl)-1-fluorobenzene typically involves multi-step organic reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: Benzene is nitrated to form nitrobenzene.

Reduction: Nitrobenzene is reduced to aniline.

Halogenation: Aniline undergoes bromination to introduce the bromine substituent.

Fluorination: The brominated aniline is then fluorinated.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(isobutylaminomethyl)-1-fluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

4-Bromo-2-(isobutylaminomethyl)-1-fluorobenzene has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(isobutylaminomethyl)-1-fluorobenzene involves its interaction with specific molecular targets. The presence of the bromine, fluorine, and isobutylaminomethyl groups allows the compound to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Substituent Effects on Reactivity: The isobutylaminomethyl group in the primary compound introduces basicity and hydrogen-bonding capacity, facilitating interactions in biological systems. In contrast, the trifluoromethoxy group in 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6) is strongly electron-withdrawing, reducing nucleophilic aromatic substitution rates but enhancing stability under acidic conditions . The difluoromethyl group in 4-Bromo-2-(difluoromethyl)-1-fluorobenzene (CAS 445303-69-5) increases lipophilicity compared to the polar amine group, making it more suitable for hydrophobic environments like cell membranes .

However, the phenyl group may enhance π-π stacking interactions in materials science . The pyrazole-3-carbonitrile derivative () demonstrates how heterocyclic systems can diversify applications.

Synthetic and Analytical Data :

- LC/MS data for pyrazolone analogs (e.g., Example 5.17 in ) show m/z 301–305 [M+H]⁺ , highlighting the utility of mass spectrometry in characterizing brominated aromatics .

- The primary compound’s discontinued status () contrasts with the commercial availability of simpler trihalogenated analogs like 1-Bromo-4-chloro-2-fluorobenzene, which is widely used in Suzuki-Miyaura couplings .

Biological Activity

4-Bromo-2-(isobutylaminomethyl)-1-fluorobenzene is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its unique molecular structure, which includes a bromine atom and a fluorine atom on a benzene ring along with an isobutylaminomethyl substituent, suggests possible interactions with biological targets that may lead to significant pharmacological effects.

- Molecular Formula : C11H15BrFN

- Molecular Weight : 253.14 g/mol

- Structure : The compound features a benzene ring substituted at the para and ortho positions, which influences its reactivity and interaction with biological systems.

The biological activity of this compound is hypothesized to involve:

- Receptor Interaction : The compound may bind to specific receptors or enzymes, leading to modulation of their activity. This can occur through competitive inhibition or conformational changes induced by binding.

- Signal Transduction Pathways : It may influence various signaling pathways, potentially affecting cellular responses related to growth, apoptosis, or metabolism.

Biological Evaluation

Recent studies have evaluated the compound's potential in various biological contexts:

Antidiabetic Activity

Research indicates that this compound exhibits promising effects in managing diabetic complications. It appears to enhance insulin sensitivity and reduce hyperglycemia in experimental models, suggesting its utility as a therapeutic agent for diabetes management.

Anticancer Properties

The compound has shown inhibitory effects on certain cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in tumor cells, possibly through the activation of intrinsic apoptotic pathways. This property positions it as a candidate for further investigation in cancer therapeutics.

Case Studies and Research Findings

A summary of various research findings related to the biological activity of this compound is presented below:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.